molecular formula C18H14N2OS B5705780 1-Benzoyl-3-(2-naphtyl)thiourea CAS No. 4921-85-1

1-Benzoyl-3-(2-naphtyl)thiourea

Cat. No.: B5705780
CAS No.: 4921-85-1
M. Wt: 306.4 g/mol
InChI Key: PVLDWMHPPWASEB-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(2-naphtyl)thiourea is an organosulfur compound belonging to the thiourea derivatives family It is characterized by the presence of a benzoyl group attached to the nitrogen atom and a naphthyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyl-3-(2-naphtyl)thiourea can be synthesized through the reaction of benzoyl chloride with 2-naphthylamine in the presence of a base, followed by the addition of thiourea. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction. The reaction scheme can be represented as follows:

[ \text{Benzoyl chloride} + \text{2-naphthylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-3-(2-naphtyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The benzoyl or naphthyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Exhibits antibacterial, antioxidant, and anticancer properties, making it a candidate for drug development.

    Medicine: Potential therapeutic agent for treating bacterial infections, cancer, and inflammatory diseases.

    Industry: Utilized in the production of dyes, elastomers, and photographic films.

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-(2-naphtyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved vary depending on the specific application and context.

Comparison with Similar Compounds

1-Benzoyl-3-(2-naphtyl)thiourea can be compared with other thiourea derivatives, such as:

  • 1-Benzoyl-3-phenylthiourea
  • 1-Benzoyl-3-(4-methylphenyl)thiourea
  • 1-Benzoyl-3-(2-thiazolyl)thiourea

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

N-(naphthalen-2-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c21-17(14-7-2-1-3-8-14)20-18(22)19-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLDWMHPPWASEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964186
Record name N-{[(Naphthalen-2-yl)imino](sulfanyl)methyl}benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4921-85-1
Record name Urea, 1-benzoyl-3-(beta-naphthyl)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{[(Naphthalen-2-yl)imino](sulfanyl)methyl}benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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